molecular formula C8H5ClO4S2 B6316892 1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95% CAS No. 302798-37-4

1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%

Cat. No.: B6316892
CAS No.: 302798-37-4
M. Wt: 264.7 g/mol
InChI Key: CAAMYHSHOGSJGO-UHFFFAOYSA-N
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Description

“1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride” is a chemical compound that has been studied for its potential applications in various fields. It has been used as a scaffold in the design and synthesis of STAT3 inhibitors, which have shown promise in the treatment of various cancer cells .


Synthesis Analysis

The synthesis of “1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride” and its derivatives has been reported in several studies. One approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . Another method reported is the electrochemical reduction of benzo[b]thiophene 1,1-dioxides with HFIP as the hydrogen donor .


Molecular Structure Analysis

The molecular structure of “1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride” is based on the benzo[b]thiophene 1,1-dioxide scaffold . Molecular

Properties

IUPAC Name

1,1-dioxo-1-benzothiophene-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAMYHSHOGSJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-amino-1,1-dioxobenzo[b]thiophene (253 mg, 1.39 mmol) and 30% aqueous HCl (1.53 mL) was cooled to 0° C. in an open flask, and then 40% aqueous sodium nitrite (754 μL) was added dropwise over 2.25 minutes. The mixture was stirred at 0° C. for 15 minutes, and then 30% aqueous HCl (768 μL) and solid CuSO4 (20.4 mg, 0.128 mmol) were added. To this mixture was added 40% aqueous NaHSO3 (2.39 mL) dropwise over 6 minutes, and the reaction was stirred at 0° C. for 2.5 hours. The reaction was diluted with water (50 mL) and extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (75 mL), dried over Na2SO4, filtered and evaporated. The product was purified by flash column chromatography through 20 g of silica gel using CH2Cl2 to give the title compound (171 mg, 46%) as a pale yellow solid. 1H-NMR (300 MHz, CDCl3) δ8.35 (m, 1H), 8.26 (dd, 1H, J=8.0, 1.8 Hz), 7.65 (d, 1H, J=8.0 Hz), 7.34 (dd, 1H, J=7.0, 1.0 Hz), 7.02 (d, 1H, J=7.0 Hz).
Quantity
253 mg
Type
reactant
Reaction Step One
Name
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
754 μL
Type
reactant
Reaction Step Two
Name
Quantity
768 μL
Type
reactant
Reaction Step Three
Name
Quantity
20.4 mg
Type
catalyst
Reaction Step Three
Quantity
2.39 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
46%

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